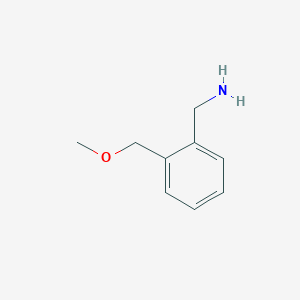
2-Methoxymethyl-benzylamine
Descripción general
Descripción
2-Methoxymethyl-benzylamine is a biochemical compound with the molecular formula C9H13NO and a molecular weight of 151.21 .
Molecular Structure Analysis
The molecular structure of 2-Methoxymethyl-benzylamine consists of a benzene ring attached to an amine group (NH2) and a methoxymethyl group (CH2OCH3) .Aplicaciones Científicas De Investigación
Antiarrhythmic Activity : A study explored the synthesis of 2-, 3-, and 4-substituted benzylamine derivatives, including compounds similar to 2-Methoxymethyl-benzylamine, for their antiarrhythmic properties in experimental cardiac arrhythmias (Remy, Van Saun, & Engelhardt, 1975).
Potential Antidepressant Properties : Research on 2-(methoxy- and hydroxy-phenylthio) benzylamines indicated their potential as antidepressants, being active and selective inhibitors of 5-hydroxytryptamine re-uptake in the brain (Jílek et al., 1989).
Chemical Synthesis : Benzylamines, akin to 2-Methoxymethyl-benzylamine, were used in chemical synthesis processes. A study discussed using benzylamines for alkylating cyanide ion to obtain nitriles, which could then be reduced to phenethylamines (Short, Dunnigan, & Ours, 1973).
Antimicrobial Properties : In the context of metal working fluids, benzylamine and related compounds, including p-methoxybenzylamine, were evaluated for their antimicrobial properties (Gannon, Bennett, Onyekwelu, & Izzat, 1980).
Antimicrobial Activity of Complexes : A study on ligands similar to 2-Methoxymethyl-benzylamine and their complexes with metals like Cu(II), Co(III), Ni(II), Pd(II), and Zn(II) found that they exhibit antimicrobial activity against bacteria and yeast (Köksal, Dolaz, Tümer, & Serin, 2001).
Synthetic Utility in Organic Chemistry : N-alkylidene-benzylamines, closely related to 2-Methoxymethyl-benzylamine, showed utility in the unexpected synthesis of 3-methoxy-3-methylazetidines, a finding that contrasts with the known reactivity of closely related compounds (Stankovic et al., 2011).
Electrochemical Reduction : Methoxy-substituted benzylamines were studied for their reduction to 1,4-dihydro derivatives using electrochemical methods, demonstrating the electrochemical properties of compounds similar to 2-Methoxymethyl-benzylamine (van Andel-Scheffer, Wonders, & Barendrecht, 1994).
Labeling Reagents in HPLC : Certain compounds including 7-methoxybenzylamine were used as fluorescent labeling reagents for high-performance liquid chromatography (HPLC), highlighting their application in analytical chemistry (Takadate et al., 1989).
Catalysis in Organic Synthesis : 2-(Alkenyloxy)benzylamines and related compounds were used in rhodium-catalyzed reactions to produce organic compounds like benzoxazines and quinazolines, showcasing their role in catalytic processes (Campi, Jackson, Mccubbin, & Trnacek, 1996).
Role in Histamine Receptor Antagonism : A series of 4-(aminoalkoxy)benzylamines, structurally related to 2-Methoxymethyl-benzylamine, were found to be potent antagonists at the human histamine H3 receptor, indicating their potential in pharmacology (Apodaca et al., 2003).
Safety and Hazards
2-Methoxymethyl-benzylamine is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It can cause harm if swallowed or if it comes into contact with the eyes . It’s recommended to handle this compound with appropriate safety measures .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Benzylamine derivatives are known to interact with various biological targets, influencing numerous physiological processes .
Mode of Action
Benzylamine derivatives are known to interact with their targets through various mechanisms, including binding to receptors, inhibiting enzymes, or modulating ion channels .
Biochemical Pathways
Benzylamine derivatives are known to be involved in a variety of biochemical pathways, depending on their specific targets .
Result of Action
Benzylamine derivatives are known to have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially influence the action of benzylamine derivatives .
Propiedades
IUPAC Name |
[2-(methoxymethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-11-7-9-5-3-2-4-8(9)6-10/h2-5H,6-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRIWUULBXVLFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC=C1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20504919 | |
| Record name | 1-[2-(Methoxymethyl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxymethyl-benzylamine | |
CAS RN |
88032-03-5 | |
| Record name | 1-[2-(Methoxymethyl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-Methoxymethyl-benzylamine interact with the steel surface to inhibit corrosion?
A1: The research suggests that 2-Methoxymethyl-benzylamine forms a protective layer on the steel surface through a process called chemical adsorption. [] This means that the inhibitor molecules form chemical bonds with the metal atoms, creating a barrier that prevents the corrosive agents from reaching the steel surface. The study found that the adsorption process is spontaneous and exothermic, indicating a strong interaction between the inhibitor and the steel surface. []
Q2: How does the concentration of 2-Methoxymethyl-benzylamine affect its corrosion inhibition efficiency?
A2: The study observed that the inhibition efficiency of 2-Methoxymethyl-benzylamine increases with increasing concentration. [] This suggests that a higher concentration of inhibitor molecules leads to a denser and more effective protective layer on the steel surface, further hindering the corrosion process.
Q3: What is the impact of temperature on the performance of 2-Methoxymethyl-benzylamine as a corrosion inhibitor?
A3: While effective at lower temperatures, the research indicates that the corrosion inhibition efficiency of 2-Methoxymethyl-benzylamine decreases with increasing temperature. [] This suggests that the higher temperatures may weaken the bond between the inhibitor molecules and the steel surface, potentially reducing the stability of the protective layer.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




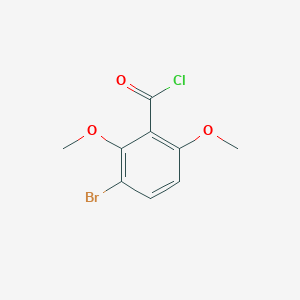
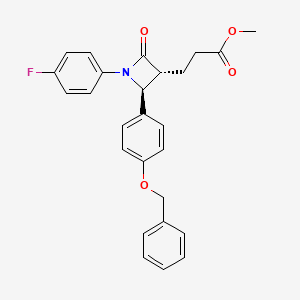
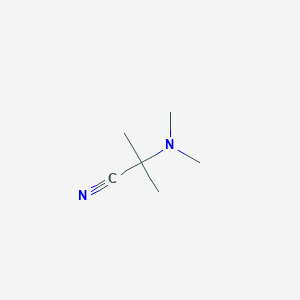
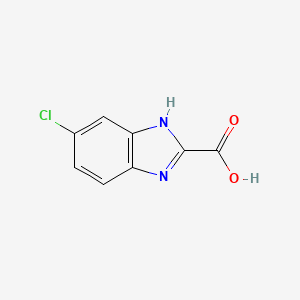

![N-[3-(methylamino)propyl]oxolane-2-carboxamide](/img/structure/B1354531.png)
![ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate](/img/structure/B1354535.png)


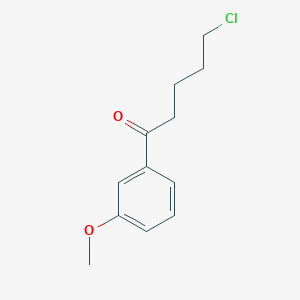
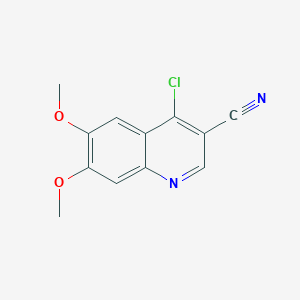

![2,2-Dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1354551.png)